Calcium benzoate hydrate, AldrichCPR

Description

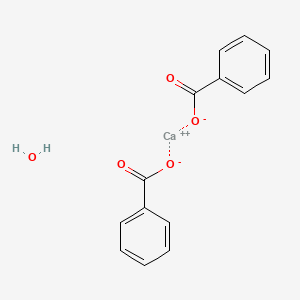

Calcium benzoate hydrate (CAS: 2090-05-3) is a calcium salt derived from benzoic acid, with the molecular formula C₁₄H₁₀CaO₆·xH₂O (exact hydration state may vary). The AldrichCPR product is specified as ≥98% pure with water content <8% . It is commonly used as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties. Additionally, it serves as a calcium source in niche applications, such as corrosion inhibition in cementitious materials .

Properties

IUPAC Name |

calcium;dibenzoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Ca.H2O/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXXAEMYJQPQKV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12CaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2090-05-3 | |

| Record name | Benzoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Temperature : Industrial protocols typically maintain temperatures between 60–90°C to enhance reaction kinetics without inducing decomposition.

-

Catalysts : Triethanol distearate and ethylene bislauramide (1–3% w/w) are added to reduce activation energy and improve yield.

-

Stoichiometry : A molar ratio of 2:1 (benzoic acid:calcium hydroxide) ensures complete neutralization, with excess calcium hydroxide minimizing residual acidity.

Industrial-Scale Process (Patent CN102050727A)

-

Mixing : Combine 65–85 kg benzoic acid, 28–32 kg calcium hydroxide, and 300–500 kg water in a reactor.

-

Heating : Stir at 80°C for 3 hours to form a homogeneous slurry.

-

Separation : Add 5–15 kg separant (e.g., silica gel) to coagulate impurities, followed by filtration and vacuum drying.

This method achieves 99.5% purity with a yield of 98% , significantly reducing wastewater compared to traditional routes.

Metathesis Reaction Using Sodium Benzoate and Calcium Chloride

An alternative approach employs a double displacement reaction:

.

Laboratory-Scale Protocol

-

Dissolution : Sodium benzoate (122.2 g, 1.0 mol) is dissolved in a 45.0 g NaOH/100 mL water solution to enhance solubility.

-

Precipitation : Slowly add 108.5 g CaCl₂ (0.5 mol) in 200 mL water, yielding a white precipitate.

-

Purification : Filter, wash with cold water until neutral pH, and dry at 50°C under vacuum.

This method yields 82.7% product with minimal byproducts, making it suitable for small-scale synthesis.

Recrystallization and Hydration Control

Post-synthesis purification is critical for obtaining the hydrate form.

Recrystallization Parameters

-

Solvent : Water is preferred due to the compound’s solubility profile (2.6 g/100 mL at 0°C ).

-

Temperature Gradient : Dissolve crude product in hot water (90°C ), then cool to 0°C to precipitate crystals.

-

Drying : Vacuum drying at 50°C ensures consistent hydration (<8% water content).

Comparative Analysis of Methods

| Parameter | Neutralization (Ca(OH)₂) | Metathesis (CaCl₂) |

|---|---|---|

| Yield | 98% | 82.7% |

| Purity | 99.5% | 95–98% |

| Scale | Industrial | Laboratory |

| Byproducts | Water | NaCl |

| Environmental Impact | Low (closed-loop water) | Moderate (NaCl waste) |

Challenges and Solutions in Hydrate Synthesis

Moisture Sensitivity

Calcium benzoate hydrate is hygroscopic, requiring storage in desiccators. During synthesis, rapid cooling after recrystallization minimizes atmospheric moisture absorption.

Impurity Mitigation

-

Heavy Metals : Use reagent-grade calcium hydroxide to avoid contamination with Pb or As.

-

Organic Residues : Activated carbon treatment during recrystallization removes trace biphenyls.

Advanced Catalytic Routes

Recent patents highlight the use of ethylene distearamide to accelerate reaction rates at lower temperatures (60°C ), reducing energy consumption by 30% . This catalyst also improves crystal morphology, enhancing filtration efficiency.

Chemical Reactions Analysis

Types of Reactions

Calcium dibenzoate primarily undergoes substitution reactions due to the presence of the benzoate ion. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve reagents such as halogens or other electrophiles. The reaction conditions often include solvents like water or alcohol and may require heating.

Complexation Reactions: Calcium dibenzoate can form complexes with various metal ions in the presence of ligands. These reactions usually occur in aqueous solutions and may require specific pH conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogens can produce halogenated benzoates, while complexation reactions can yield metal-benzoate complexes.

Scientific Research Applications

Chemical Properties and Structure

Calcium benzoate hydrate is the calcium salt of benzoic acid, commonly represented as . The compound can exist in different hydration states, primarily as a trihydrate or monohydrate. Its molecular structure reveals a planar arrangement consisting of benzoate ions coordinated with calcium ions and water molecules. X-ray diffraction studies indicate that the trihydrate form has distinct physical properties compared to its dehydrated counterparts, influencing its rehydration behavior and stability under various conditions .

Pharmaceutical Applications

- Thermotropic Mesophases : Research indicates that calcium benzoate can form thermotropic mesophases through dehydration processes. These mesophases exhibit unique hydration behaviors that are crucial for drug formulation and delivery systems. The stability and characteristics of these mesophases were analyzed using techniques such as differential thermal analysis (DTA) and scanning electron microscopy (SEM) .

- Synthesis of Bioactive Compounds : Calcium benzoate serves as a precursor in the synthesis of various bioactive compounds, including selective human A3 adenosine receptor antagonists. This application highlights its importance in pharmaceutical chemistry for developing new therapeutic agents .

Food Industry Applications

Calcium benzoate hydrate is widely used as a food preservative due to its antimicrobial properties:

- Preservative in Food Products : It is commonly used in soft drinks, fruit juices, bakery products, and sauces to inhibit microbial growth. The E number for calcium benzoate when used in food is E213, indicating its approval for use in many countries .

- Mechanism of Action : The antimicrobial efficacy of calcium benzoate is pH-dependent, functioning optimally in acidic environments by preventing the growth of bacteria and fungi .

Corrosion Inhibition

Recent studies have investigated the effectiveness of calcium benzoate as a corrosion inhibitor for steel in sodium nitrate solutions:

- Electrochemical Studies : Experiments using cyclic voltammetry demonstrated that calcium benzoate significantly reduces corrosion rates on steel surfaces. The adsorption mechanism was found to follow Langmuir isotherm models, indicating strong interaction between the inhibitor and the metal surface .

- Performance Metrics : The maximum surface coverage achieved by calcium benzoate was reported at 0.93 after 30 minutes of exposure, showcasing its potential for practical applications in corrosion protection .

Material Science Applications

- PVC Stabilization : Calcium benzoate is utilized as a heat stabilizer in polyvinyl chloride (PVC) formulations. Its inclusion helps enhance the thermal stability and longevity of PVC products used in various applications, including food packaging .

- Feed Additive Potential : Emerging research suggests that calcium benzoate could serve as a feed additive in animal nutrition, promoting growth and health benefits due to its calcium content .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug formulation (thermotropic mesophases) | Stability influenced by hydration state |

| Food Industry | Preservative (E213) | Effective against bacteria and fungi |

| Corrosion Inhibition | Steel protection | Reduces corrosion rates significantly |

| Material Science | PVC heat stabilizer | Enhances thermal stability |

| Animal Nutrition | Potential feed additive | May promote growth benefits |

Mechanism of Action

Calcium dibenzoate exerts its effects primarily through its antimicrobial properties. The benzoate ion disrupts the metabolic pathways of microorganisms, inhibiting their growth and reproduction. This action is particularly effective in acidic environments, which is why calcium dibenzoate is commonly used in acidic food products. The calcium ion plays a supportive role by enhancing the solubility and stability of the benzoate ion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Structural Differences

- Solubility : Calcium benzoate hydrate exhibits significantly lower solubility compared to calcium acetate hydrate, making it less suitable for applications requiring rapid dissolution (e.g., drug delivery) .

- Structural Impact : The bulky benzoate anion reduces solubility but enhances stability in acidic environments, a critical feature for preservatives in low-pH foods .

Key Research Findings

- Solubility vs. Efficacy : The low solubility of calcium benzoate hydrate limits its use in aqueous systems but enhances sustained-release profiles in solid formulations .

- Synergistic Effects : In skincare, calcium benzoate combined with antioxidants like vitamin E reduces oxidative degradation of formulations .

- Environmental Impact : Calcium benzoate shows lower aquatic toxicity compared to parabens, aligning with green chemistry trends .

Biological Activity

Calcium benzoate hydrate, also known as the calcium salt of benzoic acid, is a compound widely recognized for its applications in food preservation due to its antibacterial and antifungal properties. This article delves into the biological activity of calcium benzoate hydrate, exploring its mechanisms, efficacy, and relevant research findings.

Calcium benzoate has the chemical formula and is typically encountered as a white crystalline powder. It is soluble in water, which enhances its utility as a food preservative. The compound can exist in various hydrated forms, including monohydrate and trihydrate, with distinct structural characteristics that influence its biological activity .

Antimicrobial Activity

Calcium benzoate exhibits significant antimicrobial properties, particularly against yeasts, molds, and certain bacteria. Its effectiveness as a preservative is largely attributed to its ability to lower the pH of food products, thus inhibiting microbial growth. The compound functions by disrupting microbial cell membranes and interfering with metabolic processes .

Hydration States

The biological activity of calcium benzoate can also be influenced by its hydration state. Research indicates that the trihydrate form possesses a unique planar structure that may enhance its interaction with microbial cells, thereby increasing its efficacy .

Efficacy Studies

A series of studies have evaluated the effectiveness of calcium benzoate in various applications:

- Food Preservation : Calcium benzoate is commonly used in fruit juices and bakery products to extend shelf life by preventing spoilage caused by microbial contamination. Its E number designation is E213, indicating its approval for use in food products across several regions including the EU and USA .

- Antimicrobial Spectrum : In controlled experiments, calcium benzoate demonstrated inhibitory effects against a range of pathogens including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that calcium benzoate is effective at low concentrations, making it a cost-effective preservative option .

Case Studies

- Preservation in Beverages : A study on concentrated pineapple juice showed that calcium benzoate effectively prevented yeast growth, maintaining product quality over extended storage periods .

- Thermal Stability : Investigations into the thermal stability of calcium benzoate hydrates revealed that dehydration processes can lead to the formation of thermotropic mesophases. These mesophases exhibited distinct physical properties that could be leveraged for improved preservation techniques .

Safety and Health Considerations

Calcium benzoate is generally recognized as safe (GRAS) when used within recommended limits. However, individuals with specific sensitivities, such as those suffering from asthma or allergies to aspirin, may experience adverse reactions upon consumption . Regulatory bodies have established safety thresholds to mitigate potential risks associated with excessive intake.

Q & A

Q. What methodologies assess the long-term stability of Calcium benzoate hydrate in formulated products or storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.